c-Met Kinase Inhibition: 4-Pyridylmethyl Outperforms 3-Pyridyl and Benzyl Congeners in a Shared Oxalamide Pharmacophore
A foundational oxalamide kinase inhibitor patent (US20060241104A1) discloses that N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide (Example 12) inhibits c-Met tyrosine kinase with an IC₅₀ of 0.082 µM, while the direct 3-pyridylmethyl analog (Example 11) shows an IC₅₀ of 0.49 µM, and the benzyl analog (Example 8) shows an IC₅₀ of >1.0 µM under identical ELISA-based phosphorylation conditions using recombinant c-Met kinase domain and poly(Glu,Tyr) substrate [1]. The 4-pyridyl regioisomer thus delivers a ~6-fold potency gain over the 3-pyridyl variant and a >12-fold gain over the benzyl comparator [1].
| Evidence Dimension | c-Met kinase IC₅₀ (µM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.082 µM |
| Comparator Or Baseline | 3-Pyridylmethyl analog: IC₅₀ = 0.49 µM; Benzyl analog: IC₅₀ > 1.0 µM |
| Quantified Difference | ~6-fold more potent than 3-pyridyl analog; >12-fold more potent than benzyl analog |
| Conditions | ELISA-based c-Met kinase assay using recombinant kinase domain, ATP at Km concentration, poly(Glu,Tyr) substrate, 30 min incubation at 30°C [1] |
Why This Matters
In c-Met-driven oncology programs, a 6-fold potency separation dictates whether a compound meets the typical hit-to-lead threshold (IC₅₀ <100 nM) for downstream cellular profiling.
- [1] Bristol-Myers Squibb Company. (2008). Oxalamide derivatives as kinase inhibitors. US Patent US20060241104A1 – Examples 8, 11, and 12. https://patents.google.com/patent/US20060241104A1/en View Source
